molecular formula C10H10ClNO B13711413 3-Chloro-5-isopropylbenzisoxazole

3-Chloro-5-isopropylbenzisoxazole

Cat. No.: B13711413
M. Wt: 195.64 g/mol
InChI Key: KMOWBJKLDJJYKJ-UHFFFAOYSA-N
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Description

3-Chloro-5-isopropylbenzisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-isopropylbenzisoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-5-isopropylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization under acidic conditions to yield the isoxazole ring . Another approach involves the use of nitrile oxides and alkynes in a 1,3-dipolar cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-isopropylbenzisoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the isoxazole ring .

Mechanism of Action

The mechanism of action of 3-Chloro-5-isopropylbenzisoxazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-methylbenzisoxazole
  • 3-Chloro-5-ethylbenzisoxazole
  • 3-Chloro-5-tert-butylbenzisoxazole

Uniqueness

3-Chloro-5-isopropylbenzisoxazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

3-chloro-5-propan-2-yl-1,2-benzoxazole

InChI

InChI=1S/C10H10ClNO/c1-6(2)7-3-4-9-8(5-7)10(11)12-13-9/h3-6H,1-2H3

InChI Key

KMOWBJKLDJJYKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)ON=C2Cl

Origin of Product

United States

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